Fluvalinate

Description

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISTDXBRIBGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF3N2O3 | |

| Record name | FLUVALINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024110 | |

| Record name | Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluvalinate appears as a viscous heavy oil (technical). Formerly used as an insecticide. Production discontinued by Sandoz Agro, Inc. Insoluble in water., Yellow to amber liquid; [Merck Index] | |

| Record name | FLUVALINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>450 °C at 760 mm Hg (extrapolated), Viscous amber oil; moderate or weak sweetish odor. BP: 164 °C at 0.07 mm Hg. Stable for 2 years at room temperature (20-28 °C). Undergoes decomposition on exposure to sunlight. /Technical tau-fluvalinate/ | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 0.012 mg/L at 25 °C /tau-Fluvalinate/, Solubility in water: 2.0 ppb; sol in organic solvents, In water, <0.005 mg/kg, In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L; pH 4: <0.35-0.56 ug/L; pH 7: 1.03 ug/L; pH 9: not stable, Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether, At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 g/cu cm at 25 °C | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], Vapor pressure: <0.013 mPa (<1X10-7 mm Hg) at 25 °C, Vapor pressure at 20 °C (99.0% purity): 9.0X10-11 Pa, extrapolated, 8.42X10-9 mm Hg at 25 °C | |

| Record name | Fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-amber liquid | |

CAS No. |

69409-94-5 | |

| Record name | FLUVALINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluvalinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69409-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvalinate [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVALINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364G5G03VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-14.1 °C (99.5% purity, glass transition temperature) | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluvalinate's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate molecular interactions between fluvalinate, a synthetic pyrethroid insecticide, and its primary target, the voltage-gated sodium channel (VGSC). Understanding this mechanism is crucial for the development of novel insecticides and for managing the growing challenge of insecticide resistance.

Core Mechanism of Action

This compound, like other pyrethroids, exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[1][2][3] The fundamental mechanism involves the binding of this compound to the VGSC, which disrupts its normal gating kinetics. Specifically, this compound prevents the channel from transitioning from the open (activated) state to the inactivated state.[2] This leads to a prolonged influx of sodium ions, causing persistent membrane depolarization, repetitive firing of neurons, and ultimately, paralysis and death of the target arthropod.[2][4][5]

The interaction is state-dependent, with this compound showing a preferential affinity for the open state of the sodium channel.[1] This "use-dependent" characteristic means that the modulatory effect of this compound is enhanced with repeated channel activation, as occurs during a train of action potentials.[1]

Binding Site and Molecular Determinants of Selectivity

Computational modeling and site-directed mutagenesis studies have identified the binding site for pyrethroids within a hydrophobic pocket of the VGSC. This pocket is formed by the S4-S5 linker and the S5 and S6 transmembrane helices of domain II, along with the S6 helix of domain III.[2]

The selective toxicity of this compound towards different arthropod species and its lower toxicity to mammals are attributed to subtle differences in the amino acid sequences of their respective VGSCs.[2][3] For instance, the amino acid at position 918 (in the housefly VGSC) is critical for pyrethroid sensitivity; arthropods typically have a methionine at this position, whereas mammals do not.[2]

Furthermore, the selectivity of tau-fluvalinate (B143150) between insects and acarines (mites and ticks) is influenced by the amino acid present at a specific position within the binding pocket. Insect channels often possess a cysteine residue, which can sterically hinder the binding of the larger tau-fluvalinate molecule. In contrast, acarine channels have smaller amino acids at the equivalent position, allowing for a tighter fit and greater efficacy.[2][6]

Mechanisms of Resistance

The widespread use of this compound has led to the evolution of resistance in various pest populations, most notably the honey bee ectoparasite, Varroa destructor.[5][7] The primary mechanism of this resistance is the alteration of the target site through point mutations in the VGSC gene. These mutations reduce the binding affinity of this compound to the channel.

Several key mutations associated with this compound resistance have been identified in Varroa destructor:

-

L925V/I/M: Mutations at the leucine (B10760876) 925 residue in domain II S5 have been strongly correlated with resistance.[7][8][9]

-

L1770P: A leucine to proline substitution in the linker region between domains III and IV has also been implicated in this compound resistance.[10][11][12]

These mutations highlight the critical role of specific amino acid residues in the interaction between this compound and the VGSC.

Quantitative Data on this compound-VGSC Interactions

The following tables summarize key quantitative findings from studies investigating the effects of this compound and related pyrethroids on VGSCs, as well as the impact of resistance-associated mutations.

| Compound | Channel/Organism | Parameter | Value | Reference |

| Permethrin | BV2 microglia cells | Na+ influx increase | ~28% | [13] |

| Deltamethrin | BV2 microglia cells | Na+ influx increase | ~43% | [13] |

| Permethrin | Primary microglia | Na+ influx increase | ~29% | [13] |

| Deltamethrin | Primary microglia | Na+ influx increase | ~28% | [13] |

| Mutation | Channel | Effect on Sensitivity | Fold Change | Reference |

| M918V | Drosophila para | Reduction to deltamethrin | 16-fold | [14] |

| M918V | Drosophila para | Reduction to permethrin | 800-fold | [14] |

| T929V | Drosophila para | Reduction to deltamethrin | 2600-fold | [14] |

| P1577L | Cockroach BgNav1-1 | Increased sensitivity to this compound | 5-fold | [10][11][12] |

Experimental Protocols

Heterologous Expression of VGSCs in Xenopus oocytes

This is a widely used method to study the functional properties of ion channels and their modulation by various compounds.

-

cDNA Preparation and in vitro Transcription:

-

The cDNA encoding the VGSC of interest (wild-type or mutant) is subcloned into a suitable expression vector (e.g., pGEM-HE).

-

The plasmid is linearized, and cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit.

-

The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.

-

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from a female Xenopus laevis.

-

The follicular membrane is removed by treatment with collagenase.

-

Healthy, stage V-VI oocytes are selected and injected with 50-100 ng of the prepared cRNA.

-

Injected oocytes are incubated at 16-18°C in Barth's solution for 2-7 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is employed to record the ionic currents flowing through the expressed channels in response to controlled changes in membrane potential.

-

Recording Setup:

-

An oocyte expressing the VGSC is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: The membrane potential is held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials to elicit sodium currents.

-

Activation and Inactivation Kinetics: Specific voltage protocols are used to measure the time course of channel activation and inactivation.

-

Drug Application: this compound is applied to the bath solution at various concentrations. The effect on the sodium current (e.g., peak current amplitude, decay kinetics, tail current) is recorded.

-

Use-Dependence: To assess state-dependent binding, a train of short depolarizing pulses is applied to the oocyte in the presence of this compound, and the cumulative modification of the channel is measured.

-

Visualizations

Logical Flow of this compound's Mode of Action

Caption: Logical progression of this compound's toxic action.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for studying this compound's effects on VGSCs.

Signaling Pathway to Neurotoxicity

Caption: Pathway from VGSC modulation to neurotoxicity.

References

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 5. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Point mutations in the sodium channel gene conferring tau-fluvalinate resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of a this compound-resistance-associated sodium channel mutation from varroa mites on cockroach sodium channel sensitivity to this compound, a pyrethroid insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zacharyhuang.com [zacharyhuang.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

A Comprehensive Technical Guide to the Chemical Structure and Properties of Tau-Fluvalinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of tau-fluvalinate (B143150), a synthetic pyrethroid insecticide. The information is curated for professionals in research and development, offering detailed data and experimental context.

Chemical Identity and Structure

Tau-fluvalinate is a Type II synthetic pyrethroid, distinguished by the presence of an α-cyano group.[1] It is the biologically active diastereomer of the racemic mixture fluvalinate.[1][2] Specifically, it is the (2R) diastereomer.[2][3]

The chemical structure of tau-fluvalinate is provided below:

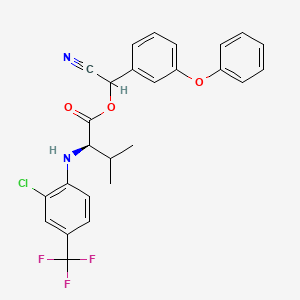

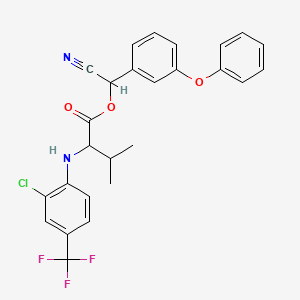

2D Chemical Structure:

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate[2][4]

Chemical Formula: C₂₆H₂₂ClF₃N₂O₃[4][5][6]

Canonical SMILES: CC(C)--INVALID-LINK--OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl[4][5]

InChI Key: INISTDXBRIBGOC-XMMISQBUSA-N[4][5][7]

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for tau-fluvalinate, including its physicochemical properties, mammalian toxicity, and ecotoxicity.

Table 1: Physicochemical Properties of Tau-Fluvalinate

| Property | Value | Reference(s) |

| Molecular Weight | 502.9 g/mol | [4][8][9] |

| Physical State | Viscous oil | [8] |

| Color | Yellow-amber liquid | [8] |

| Boiling Point | >450 °C at 760 mm Hg (extrapolated) | [8] |

| Density | 1.29 g/cm³ at 25 °C | [6][8] |

| Vapor Pressure | 1 x 10⁻⁷ mmHg | [8] |

| Water Solubility | 0.012 mg/L at 25 °C | [8] |

| logP (Octanol-Water Partition Coefficient) | 7.02 | [8] |

Table 2: Mammalian Toxicity of Tau-Fluvalinate

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | 261 - 281 mg/kg | [4][10] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [4] |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [10] |

| Acute Inhalation LOAEL | Rat | 20 mg/m³ | [11] |

Table 3: Ecotoxicity of Tau-Fluvalinate

| Endpoint | Species | Value | Reference(s) |

| 96-hour LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | 2.9 µg/L | [10] |

| 96-hour LC₅₀ | Bluegill Sunfish (Lepomis macrochirus) | 0.9 µg/L | [10] |

| 96-hour LC₅₀ | Carp (Cyprinus carpio) | 2.9 µg/L | [10] |

| 48-hour LC₅₀ | Daphnia magna | 74 µg/L | [10] |

| Oral LD₅₀ | Honey Bee (Apis mellifera) | Low toxicity reported | [10][12] |

Mechanism of Action

Tau-fluvalinate exerts its insecticidal and acaricidal effects by targeting the voltage-gated sodium channels in the nervous system of invertebrates.[13] As a Type II pyrethroid, it binds to the open state of these channels, causing a significant delay in their closing.[1][14] This disruption leads to a prolonged influx of sodium ions, resulting in nerve hyperexcitability, paralysis, and ultimately, the death of the target organism.[1][13]

While the primary target is the voltage-gated sodium channel, some studies suggest that pyrethroids may also have secondary effects, including antagonism of GABA-mediated inhibition and modulation of nicotinic cholinergic transmission.[6]

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and characterization of tau-fluvalinate.

Residue Analysis in Honey and Beeswax

This protocol describes the determination of tau-fluvalinate residues using gas chromatography.

Objective: To quantify the concentration of tau-fluvalinate in honey and beeswax samples.

Methodology:

-

Sample Preparation:

-

A known weight of the honey or beeswax sample is homogenized.

-

For honey, a solid-phase extraction (SPE) is performed using C8 cartridges.[15]

-

For beeswax, a solvent extraction with a mixture of ethyl acetate (B1210297) and hexane (B92381) (70:30, v/v) is employed.[16]

-

-

Extraction:

-

Analysis:

-

The purified extract is analyzed using a gas chromatograph equipped with an electron-capture detector (GC-ECD) or a mass spectrometer (GC-MS).[15][16][17]

-

Quantification is achieved by comparing the peak area of tau-fluvalinate in the sample to a standard curve prepared from known concentrations of the compound.

-

Acute Toxicity Assay in Zebrafish (Danio rerio)

This protocol outlines a method for determining the acute toxicity of tau-fluvalinate in an aquatic model organism.

Objective: To determine the 96-hour median lethal concentration (LC₅₀) of tau-fluvalinate in zebrafish.

Methodology:

-

Test Organisms: Adult zebrafish are acclimated to laboratory conditions.

-

Exposure:

-

Observation:

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis:

-

The 96-hour LC₅₀ value, representing the concentration that is lethal to 50% of the test population, is calculated using appropriate statistical methods (e.g., probit analysis).[18]

-

Electrophysiological Analysis of Sodium Channel Modulation

This protocol describes the use of patch-clamp electrophysiology to study the effect of tau-fluvalinate on voltage-gated sodium channels.

Objective: To characterize the modulatory effects of tau-fluvalinate on the kinetics of insect voltage-gated sodium channels.

Methodology:

-

Cell Preparation:

-

Xenopus oocytes or insect cell lines (e.g., from Drosophila melanogaster) are engineered to express the target insect voltage-gated sodium channel.[7]

-

-

Electrophysiological Recording:

-

The whole-cell patch-clamp technique is used to record sodium currents from the prepared cells.[14]

-

A voltage protocol is applied to elicit sodium currents in the absence (control) and presence of varying concentrations of tau-fluvalinate.

-

-

Data Acquisition and Analysis:

-

The recorded currents are analyzed to determine the effects of tau-fluvalinate on key channel properties, such as the time course of activation and inactivation, and the voltage-dependence of channel gating.[19][20]

-

The prolonged sodium tail current upon repolarization is a characteristic effect of pyrethroids and is quantified.[14]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of tau-fluvalinate and a general workflow for its residue analysis.

References

- 1. Tau-fluvalinate (UK PID) [inchem.org]

- 2. Determination of tau-fluvalinate residues in honey | Semantic Scholar [semanticscholar.org]

- 3. This compound [sitem.herts.ac.uk]

- 4. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tau-fluvalinate (Ref: SAN 527l) [sitem.herts.ac.uk]

- 6. Tau-fluvalinate | 102851-06-9 | FC106296 | Biosynth [biosynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 11. Federal Register :: Tau-Fluvalinate; Pesticide Tolerance [federalregister.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 14. AOP-Wiki [aopwiki.org]

- 15. Study of tau-fluvalinate persistence in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Flufenamic acid decreases neuronal excitability through modulation of voltage-gated sodium channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers and Insecticidal Activity of Fluvalinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvalinate is a synthetic pyrethroid insecticide and acaricide widely used in agriculture and apiculture for the control of a variety of pests. As a chiral molecule with two stereogenic centers, this compound exists as a mixture of four stereoisomers. The commercial product, tau-fluvalinate (B143150), is an enriched mixture of the two most active diastereomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential insecticidal and acaricidal activities, and the experimental methodologies used for their separation and evaluation.

Stereochemistry of this compound

This compound, chemically known as α-cyano-3-phenoxybenzyl N-(2-chloro-α,α,α-trifluoro-p-tolyl)-D-valinate, possesses two chiral centers, leading to the existence of four stereoisomers: (R,R), (R,S), (S,R), and (S,S). The insecticidal activity of these stereoisomers varies significantly, with the biological efficacy primarily attributed to specific configurations.

Structure-Activity Relationship and Insecticidal Efficacy

The insecticidal and acaricidal activity of this compound stereoisomers is highly dependent on their spatial configuration. Research has demonstrated that the (R,S)-isomer exhibits the highest insecticidal activity against various pests.

Quantitative Data on Biological Activity

While comprehensive data for all four individual stereoisomers against a wide range of insects is limited in publicly available literature, studies on tau-fluvalinate, which contains the two active diastereomers, and separated isomers provide valuable insights.

A study on the acute toxicity of the two stereoisomers of tau-fluvalinate to a non-target aquatic organism, the zebrafish (Danio rerio), revealed a significant difference in their effects. The (+)-stereoisomer was found to be substantially more toxic than the (-)-stereoisomer[1]. Although this study was on an aquatic non-target species, it highlights the principle of stereoselective toxicity.

| Stereoisomer | Organism | Exposure Time | LC50 (µg/L) | 95% Confidence Interval (µg/L) |

| (+)-tau-fluvalinate | Zebrafish (Danio rerio) | 96 hours | 3.25 | 2.85 - 3.75 |

| (-)-tau-fluvalinate | Zebrafish (Danio rerio) | 96 hours | 888.5 | 720.0 - 1037.0 |

| tau-fluvalinate (mixture) | Zebrafish (Danio rerio) | 96 hours | 21.8 | 18.78 - 22.72 |

| Table 1: Acute toxicity of tau-fluvalinate stereoisomers to zebrafish.[1] |

Experimental Protocols

Separation of this compound Stereoisomers

The separation of this compound stereoisomers is crucial for studying their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method.

Protocol for Chiral HPLC Separation of Tau-Fluvalinate Stereoisomers [1]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column.

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a cellulose- or amylose-based column, is effective. A Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) is a suitable choice.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The optimal ratio needs to be determined empirically. For example, a mobile phase of n-hexane:isopropanol (90:10, v/v) can be effective.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be optimized for better resolution.

-

Detection: UV detection at a wavelength of 254 nm is suitable for this compound.

-

Procedure:

-

Prepare a standard solution of this compound or tau-fluvalinate in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the stereoisomers using the UV detector.

-

The different stereoisomers will have different retention times, allowing for their separation and quantification.

-

Chiral HPLC separation workflow for this compound stereoisomers.

Insecticidal Bioassays

To determine the insecticidal activity of the separated stereoisomers, various bioassay methods can be employed. The choice of method depends on the target insect and the mode of action of the insecticide.

1. Topical Application Bioassay (for Heliothis virescens and Spodoptera frugiperda)

This method is suitable for assessing the contact toxicity of the insecticides.

-

Insects: Third-instar larvae of Heliothis virescens or Spodoptera frugiperda.

-

Materials: Microliter syringe, acetone (B3395972) (as solvent), petri dishes, insect diet.

-

Procedure:

-

Prepare a series of dilutions of each this compound stereoisomer in acetone.

-

Anesthetize the larvae by chilling them on a cold plate.

-

Apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva using a microliter syringe.

-

A control group should be treated with acetone only.

-

Place the treated larvae individually in petri dishes containing a small amount of artificial diet.

-

Maintain the larvae at a controlled temperature (e.g., 25°C) and photoperiod.

-

Assess mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Calculate the LC50 (median lethal concentration) values using probit analysis.

-

2. Diet Incorporation Bioassay (for Spodoptera frugiperda)

This method assesses the stomach toxicity of the insecticides.

-

Insects: Neonate larvae of Spodoptera frugiperda.

-

Materials: Artificial insect diet, multi-well bioassay trays, acetone.

-

Procedure:

-

Prepare a series of dilutions of each this compound stereoisomer in acetone.

-

Incorporate a known volume of each insecticide dilution into the molten artificial diet and mix thoroughly.

-

A control diet should be prepared with acetone only.

-

Dispense the treated diet into the wells of the bioassay trays.

-

Once the diet has solidified, place one neonate larva into each well.

-

Seal the trays to prevent larvae from escaping.

-

Incubate the trays at a controlled temperature and photoperiod.

-

Assess mortality after 7 days.

-

Calculate the LC50 values using probit analysis.

-

3. Slide-Dip Bioassay (for Tetranychus urticae)

This method is commonly used for determining the toxicity of acaricides to spider mites.

-

Mites: Adult female two-spotted spider mites (Tetranychus urticae).

-

Materials: Microscope slides, double-sided sticky tape, aqueous dilutions of the acaricide, petri dishes, filter paper.

-

Procedure:

-

Prepare a series of aqueous dilutions of each this compound stereoisomer. A surfactant may be added to ensure proper wetting.

-

Attach a piece of double-sided sticky tape to a microscope slide.

-

Carefully place adult female mites onto the sticky tape, dorsal side up.

-

Dip the slide with the mites into the acaricide solution for a short, standardized period (e.g., 5 seconds).

-

A control group should be dipped in water with surfactant only.

-

After dipping, gently blot the edge of the slide on filter paper to remove excess liquid.

-

Place the slides in a petri dish lined with moist filter paper to maintain humidity.

-

Incubate at a controlled temperature.

-

Assess mortality after 24 hours under a stereomicroscope. Mites are considered dead if they do not move when gently prodded with a fine brush.

-

Calculate the LC50 values using probit analysis.

-

Workflow for a topical application bioassay.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound, like other pyrethroids, is the disruption of the nervous system of insects.

Primary Target: Voltage-Gated Sodium Channels

This compound and its stereoisomers act as modulators of voltage-gated sodium channels in nerve cell membranes. They bind to the open state of the sodium channel, delaying its closure. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect. The differential activity of the stereoisomers is attributed to their varying affinities and binding conformations at the target site on the sodium channel protein.

Signaling pathway of this compound's action on sodium channels.

Potential Secondary Targets

While the primary target of this compound is well-established, there is ongoing research into its potential interactions with other neuronal receptors, which could contribute to its overall toxicological profile.

-

Octopamine Receptors: Octopamine is a key neurotransmitter in insects, involved in various physiological processes. Some studies suggest that pyrethroids may interact with octopaminergic systems, but specific data on the interaction of individual this compound stereoisomers with these receptors is scarce.

-

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. While some insecticides target GABA receptors, there is limited direct evidence to suggest that this compound stereoisomers have a significant primary action at these sites.

Further research is needed to elucidate the specific interactions of each this compound stereoisomer with these and other potential secondary targets to fully understand their neurotoxic effects.

Conclusion

The insecticidal and acaricidal activity of this compound is intrinsically linked to its stereochemistry, with the (R,S)-isomer being the most potent. Understanding the differential activity of each stereoisomer is crucial for the development of more effective and environmentally safer pest control agents. This technical guide has provided an overview of the current knowledge on this compound stereoisomers, including methods for their separation and biological evaluation. Further research to obtain comprehensive quantitative data on the insecticidal activity of all four stereoisomers against a broader range of pests and to explore their interactions with secondary target sites will be invaluable for the future of insecticide development.

References

Environmental Fate and Degradation of Fluvalinate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the synthetic pyrethroid insecticide, fluvalinate, in the soil matrix. The information presented herein is intended to support environmental risk assessments, inform the development of remediation strategies, and provide detailed experimental context for research professionals.

Executive Summary

This compound, a widely used acaricide and insecticide, exhibits low to moderate persistence in the soil environment. Its degradation is influenced by a combination of biotic and abiotic factors, leading to the formation of several key metabolites. The principal degradation pathways involve the cleavage of the ester linkage and transformations of the aniline (B41778) moiety. This guide summarizes the quantitative data on this compound's soil half-life, details the experimental protocols for its analysis, and illustrates its degradation pathways.

Quantitative Data on this compound Degradation in Soil

The persistence of this compound in soil is quantified by its half-life (DT50), which varies depending on environmental conditions. The following tables summarize the reported half-life values and major metabolites.

Table 1: Soil Half-Life of this compound under Various Conditions

| Soil Type | Condition | Half-Life (Days) | Reference(s) |

| Sandy Loam | Aerobic | 4 - 8 | [1][2][3] |

| Sandy Clay | Aerobic | 4 - 8 | [1][2][3] |

| Clay | Aerobic | 4 - 8 | [1][2][3] |

| Sandy Loam | Anaerobic | 15 | [1][2][3] |

| Not Specified | Field Conditions | 6.8 - 8.0 | [4] |

| Bare Ground (Field) | Not Specified | 63 | [4] |

Table 2: Major Degradation Products of this compound in Soil

| Metabolite Name | Chemical Name | Occurrence Fraction (Max) | Reference(s) |

| Anilino acid (RCAA) | 2-(2-chloro-4-trifluoromethyl)anilino-3-methylbutanoic acid | Major | [5] |

| Haloaniline | 2-chloro-4-trifluoromethylaniline | Major | [5] |

| 3-Phenoxybenzoic acid (PBA) | 3-Phenoxybenzoic acid | - | [2][5] |

| 4-Amino-3-chlorobenzoic acid (ACBA) | 4-Amino-3-chlorobenzoic acid | - | [5] |

| Diacid | 2-(2-chloro-4-carboxyl)anilino-3-methylbutanoic acid | - | [5] |

Degradation Pathways of this compound in Soil

The degradation of this compound in soil proceeds through several key pathways, primarily driven by microbial activity and, to a lesser extent, abiotic processes like hydrolysis. Photodegradation on the soil surface is generally not considered a major dissipation route.[2] The primary degradation step involves the cleavage of the ester bond, yielding anilino acid and 3-phenoxybenzyl alcohol, which is further oxidized to 3-phenoxybenzoic acid. The anilino acid can undergo further transformation to the haloaniline.

Biotic Degradation

Microbial populations in the soil play a crucial role in the breakdown of this compound. Bacteria and fungi utilize the insecticide as a carbon and nitrogen source, facilitating its degradation through enzymatic processes such as hydrolysis and oxidation.[6][7] The rate of biotic degradation is influenced by soil organic matter content, moisture, temperature, and pH.

Abiotic Degradation

While microbial degradation is dominant, abiotic processes can contribute to this compound's transformation.

-

Hydrolysis: this compound is relatively stable to hydrolysis at neutral and acidic pH but degrades more rapidly under alkaline conditions.[4]

-

Photodegradation: While photodegradation is rapid in aqueous solutions, it is not a significant pathway for this compound degradation on soil surfaces.[2]

The following diagram illustrates the primary degradation pathway of this compound in soil.

Experimental Protocols

The study of this compound degradation in soil involves several key experimental stages: soil sample preparation, incubation under controlled conditions, extraction of the parent compound and its metabolites, and analysis by chromatographic techniques.

Soil Incubation Study (Aerobic)

A typical aerobic soil degradation study follows a protocol similar to OECD Guideline 307.

-

Soil Collection and Preparation: Collect topsoil (0-20 cm) from a relevant agricultural field. Sieve the soil (e.g., 2 mm mesh) to remove stones and large organic debris. Adjust the moisture content to 40-60% of its maximum water holding capacity.

-

Fortification: Treat the soil with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Allow the solvent to evaporate.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometers) and maintain them in the dark at a constant temperature (e.g., 20-25°C).[8] Aerobic conditions are maintained by ensuring adequate headspace and periodic ventilation.

-

Sampling: Collect soil samples at predetermined time intervals for analysis.

The following diagram outlines the general workflow for a soil incubation study.

Extraction and Cleanup

Efficient extraction of this compound and its metabolites from the complex soil matrix is critical for accurate quantification.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method. A typical procedure involves:

-

Extraction of the soil sample with an organic solvent, often acetonitrile (B52724).[9]

-

Addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water.

-

A dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) to remove interfering matrix components.

-

-

Solid-Phase Extraction (SPE): This technique is often used for cleanup after an initial solvent extraction. The soil extract is passed through a cartridge containing a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of a different solvent.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the determination of this compound and its degradation products.

Table 3: Typical Instrumental Parameters for this compound Analysis

| Parameter | LC-MS/MS | GC-MS |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)[10] | DB-5MS or similar non-polar capillary column[9] |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile with additives like ammonium (B1175870) formate (B1220265) and formic acid[10][11] | Helium carrier gas |

| Ionization | Electrospray Ionization (ESI), positive and negative modes[10] | Electron Ionization (EI) |

| Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or full scan |

The following diagram illustrates the logical relationship in the analytical workflow.

Conclusion

The environmental fate of this compound in soil is characterized by relatively rapid degradation, primarily mediated by microbial activity. The formation of metabolites such as anilino acid and haloaniline are key features of its degradation pathway. Understanding these processes and the methodologies to study them is essential for a thorough environmental risk assessment and the development of sustainable agricultural practices. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wseas.com [wseas.com]

- 8. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The analysis of this compound in beeswax using GC/MS [ouci.dntb.gov.ua]

- 10. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

The Aquatic Toxicity and Environmental Impact of Fluvalinate: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the aquatic toxicity of fluvalinate, a synthetic pyrethroid insecticide. It details the compound's effects on a range of aquatic organisms, outlines its environmental fate, and presents standardized protocols for its toxicological assessment. The information is intended to support research, environmental risk assessment, and the development of safer alternatives.

Executive Summary

This compound, and its active isomer tau-fluvalinate, are widely used for the control of insect and mite pests in agriculture and apiculture. As a Type II pyrethroid, its primary mode of action is the disruption of nerve function through the modulation of voltage-gated sodium channels. While effective against target pests, its use raises significant environmental concerns due to its high toxicity to non-target aquatic organisms. This document synthesizes key data on its acute and sublethal toxicity, environmental persistence, and bioaccumulation potential, providing a critical resource for the scientific community.

Acute Aquatic Toxicity of this compound

This compound is classified as very highly toxic to fish and aquatic invertebrates.[1][2] Its toxicity can be influenced by temperature, with greater effects observed in cooler waters.[3] The acute toxicity is typically expressed as the median lethal concentration (LC50), the concentration of the chemical in water that is lethal to 50% of a test population over a specified period, usually 96 hours for fish and 48 hours for invertebrates.

Table 1: Acute Toxicity of this compound to Various Aquatic Organisms

| Species | Common Name | Test Duration (hours) | LC50 (µg/L) | Reference |

| Lepomis macrochirus | Bluegill Sunfish | 96 | 0.9 | [1] |

| Oncorhynchus mykiss | Rainbow Trout | 96 | 2.9 | [1] |

| Cyprinus carpio | Carp | 96 | 2.9 | [1] |

| Daphnia magna | Water Flea | 48 | 74 | [1] |

| Mysidopsis bahia | Mysid Shrimp | 48 | 2.9 | [1] |

Sublethal Effects on Aquatic Organisms

Beyond acute lethality, sublethal concentrations of this compound can induce a range of adverse effects, including behavioral changes and genotoxicity. These effects can have significant long-term consequences for the health and sustainability of aquatic populations.

Neurobehavioral Effects

Exposure to sublethal concentrations of pyrethroids like this compound can lead to significant behavioral alterations in fish.[4] These changes are a direct consequence of the insecticide's neurotoxic mode of action. Observed effects include:

-

Erratic Swimming: Exposed fish may exhibit hyperactivity, loss of equilibrium, and uncoordinated movements.[4][5]

-

Altered Shoaling Behavior: The cohesion of fish schools can be disrupted, potentially increasing vulnerability to predators.[6]

-

Changes in Activity Levels: Studies have shown that pyrethroid exposure can lead to a decrease in overall activity and slower swimming speeds.[6]

-

Impaired Feeding: A reduction in feeding activity has been observed, which can negatively impact growth and development.[5]

Genotoxicity

This compound has been shown to cause DNA damage in aquatic organisms. Genotoxicity is commonly assessed using the Comet Assay (Single Cell Gel Electrophoresis), which measures DNA strand breaks in individual cells. This damage indicates that the chemical has the potential to interact with the genetic material of an organism, which can lead to mutations, developmental abnormalities, and cancer.

Table 2: Sublethal Effects of this compound

| Effect | Organism | Endpoint | Concentration | Reference |

| Genotoxicity | Gammarus roeseli | Increased DNA Damage (Comet Assay) | 2.15, 4.30, 8.60 µg/L | |

| Behavioral | Gammarus roeseli | Reduced Locomotor Activity | 2.15, 4.30, 8.60 µg/L | |

| Behavioral | Luciobarbus bocagei | Altered Routine Activity and Shoal Cohesion | 1.2, 2.0 µg/L (Esfenvalerate) | [6][7] |

| Reproductive | Daphnia magna | Delayed Reproduction, Reduced Fecundity | Not Specified (Fenvalerate) | [4] |

Mechanism of Action: Neurotoxicity Pathway

This compound, like other pyrethroids, exerts its toxic effects by targeting the voltage-gated sodium channels in the nervous system of both insects and non-target organisms.[8][9] This interaction disrupts the normal transmission of nerve impulses, leading to the observed toxicological symptoms.

The key steps in the neurotoxicity pathway are:

-

Binding to Sodium Channels: this compound binds to the open state of voltage-gated sodium channels in neuronal membranes.[8][10]

-

Delayed Channel Inactivation: This binding prolongs the open state of the channel, delaying its inactivation and leading to a persistent influx of sodium ions (Na+).[8][11]

-

Membrane Depolarization: The sustained influx of Na+ causes a persistent depolarization of the neuronal membrane.[8][9]

-

Repetitive Firing: This prolonged depolarization leads to uncontrolled, repetitive firing of action potentials (nerve impulses).[8][9]

-

Downstream Effects: The hyperexcitability of the neuron triggers a cascade of secondary effects, including the opening of voltage-gated calcium channels (VGCCs) and the N-methyl-D-aspartate (NMDA) receptor, leading to an influx of calcium ions (Ca2+).[12] This can also cause the Na+/Ca2+ exchanger to operate in reverse mode, further increasing intracellular calcium.[12]

-

Neurotoxicity: The combination of repetitive firing and elevated intracellular calcium leads to enhanced neurotransmitter release, ultimately causing convulsions, paralysis, and, at sufficient concentrations, death.[2][8][13]

Environmental Fate and Impact

The environmental impact of this compound is determined by its persistence, mobility, and potential for bioaccumulation in aquatic ecosystems.

Persistence and Degradation

This compound is susceptible to photodegradation in water, with a reported half-life of up to one day.[1] In soil, it has low persistence under aerobic conditions, with half-lives ranging from 4 to 8 days.[14] However, degradation is slower under anaerobic conditions.[14] Hydrolysis of this compound is pH-dependent, being relatively stable in acidic and neutral conditions but degrading rapidly in alkaline environments (pH 9).[14] Key degradation products include anilino acid and 3-phenoxybenzoic acid.[1] The toxicity of these metabolites is a consideration for a complete environmental risk assessment.[15]

Table 3: Environmental Fate Properties of this compound

| Property | Value | Reference |

| Water Solubility | 2 x 10⁻⁶ g/L | [3] |

| Log Kow | 7.02 | [14] |

| Photodegradation Half-life (Water) | Up to 1 day | [1] |

| Aerobic Soil Half-life | 4 - 8 days | [14] |

| Hydrolysis Half-life (pH 9, 25°C) | 1 - 2 hours | [14] |

Bioaccumulation

With a high octanol-water partition coefficient (Log Kow = 7.02), this compound has a strong tendency to partition from water into the fatty tissues of aquatic organisms.[14][16] A bioconcentration factor (BCF) of 360 has been reported in whole fish, indicating a low to moderate potential to accumulate.[17][18] The BCF is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state.[19] Bioaccumulation can lead to the transfer of the pesticide through the aquatic food web.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of aquatic toxicity. The following sections detail the protocols for key experiments used to evaluate the effects of this compound.

Acute Fish Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[20]

1. Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra Danio, Bluegill Sunfish) is selected. Fish are acclimated to laboratory conditions for at least 12 days.[21]

2. Test Conditions:

-

System: The test can be static (no water change), semi-static (periodic water renewal), or flow-through (continuous water renewal).[20]

-

Duration: 96 hours.[20]

-

Temperature & pH: Maintained within a narrow range suitable for the test species.[20]

-

Loading Rate: The biomass of fish per volume of test solution is kept below a specified limit (e.g., 0.8 g/L for static/semi-static).[21]

3. Procedure:

-

A range of at least five test concentrations in a geometric series is prepared, along with a control group (and a solvent control if necessary).[20]

-

A minimum of seven fish are randomly allocated to each test and control vessel.[20]

-

Fish are not fed during the test.

-

Observations of mortality and sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.[20]

4. Data Analysis: The cumulative mortality data at each observation time is used to calculate the LC50 values with 95% confidence limits, typically using probit analysis or other appropriate statistical methods.[20]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Tau-fluvalinate (UK PID) [inchem.org]

- 4. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Neurotoxicological effects and the mode of action of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. This compound | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Review of the existing maximum residue levels for tau‐this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioconcentration, bioaccumulation, and metabolism of pesticides in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 18. waterboards.ca.gov [waterboards.ca.gov]

- 19. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluvalinate Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and chemical properties of the stereoisomers of fluvalinate, a synthetic pyrethroid insecticide. This compound possesses two stereogenic centers, resulting in four stereoisomers: (2R, αR), (2R, αS), (2S, αR), and (2S, αS). The biological activity of these isomers varies, with the (2R) diastereomers, collectively known as tau-fluvalinate (B143150), exhibiting the most potent insecticidal properties. This document details the stereoselective synthesis of these isomers, their distinct chemical characteristics, and the analytical methods for their separation and identification.

Synthesis of this compound Stereoisomers

The synthesis of individual this compound stereoisomers is achieved through the esterification of an optically active α-cyano-3-phenoxybenzyl alcohol with an optically active N-(2-chloro-4-(trifluoromethyl)phenyl)valine derivative. The general synthetic approach is outlined below.

General Synthetic Pathway

The synthesis involves two key chiral precursors:

-

N-(2-chloro-4-(trifluoromethyl)phenyl)-D- or L-valine: This is synthesized by the reaction of 2-chloro-4-(trifluoromethyl)aniline (B1199932) with the corresponding enantiomer of a 2-haloisovaleric acid derivative.

-

(R)- or (S)-α-cyano-3-phenoxybenzyl alcohol: This is typically prepared by the resolution of the racemic mixture or through asymmetric synthesis.

These precursors are then coupled to yield the specific this compound stereoisomer.

Experimental Protocols

1.2.1. Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine

This procedure is adapted from general methods for the synthesis of N-aryl amino acids.

-

Materials: 2-chloro-4-(trifluoromethyl)aniline, D-2-bromoisovaleric acid, sodium bicarbonate, an appropriate solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve 2-chloro-4-(trifluoromethyl)aniline and a molar excess of sodium bicarbonate in the solvent system.

-

Add D-2-bromoisovaleric acid portion-wise to the stirred solution at an elevated temperature (e.g., reflux).

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine.

-

The L-valine derivative can be synthesized using L-2-bromoisovaleric acid.

-

1.2.2. Resolution of (R,S)-α-cyano-3-phenoxybenzyl alcohol

One common method for obtaining the enantiomerically pure alcohol is through enzymatic resolution.

-

Materials: Racemic α-cyano-3-phenoxybenzyl acetate (B1210297), lipase (B570770) (e.g., from Candida antarctica), phosphate (B84403) buffer, organic solvent (e.g., hexane).

-

Procedure:

-

Suspend the racemic acetate in a biphasic system of phosphate buffer and an organic solvent.

-

Add the lipase and stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

The lipase will selectively hydrolyze one enantiomer of the acetate (e.g., the (R)-acetate) to the corresponding alcohol.

-

Monitor the reaction progress by chiral HPLC.

-

Once the desired conversion is reached, separate the organic and aqueous phases.

-

The organic phase contains the unreacted (S)-acetate and the (R)-alcohol.

-

Separate the alcohol from the acetate by column chromatography.

-

Hydrolyze the purified (S)-acetate to obtain the (S)-alcohol.

-

1.2.3. Esterification to Form a this compound Stereoisomer (e.g., (2R, αS)-fluvalinate)

This is a representative procedure for the final coupling step.

-

Materials: N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine, (S)-α-cyano-3-phenoxybenzyl alcohol, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), a catalyst (e.g., 4-dimethylaminopyridine, DMAP), and an anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine and (S)-α-cyano-3-phenoxybenzyl alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Add a catalytic amount of DMAP.

-

Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired (2R, αS)-fluvalinate stereoisomer.

-

Chemical Properties of this compound Stereoisomers

The physical and chemical properties of the individual stereoisomers can differ, which influences their environmental fate and biological activity.

Physicochemical Properties

| Property | (2R, αR)-fluvalinate | (2R, αS)-fluvalinate | (2S, αR)-fluvalinate | (2S, αS)-fluvalinate |

| Molecular Formula | C₂₆H₂₂ClF₃N₂O₃ | C₂₆H₂₂ClF₃N₂O₃ | C₂₆H₂₂ClF₃N₂O₃ | C₂₆H₂₂ClF₃N₂O₃ |

| Molecular Weight | 502.92 g/mol | 502.92 g/mol | 502.92 g/mol | 502.92 g/mol |

| Appearance | Viscous oil | Viscous oil | Viscous oil | Viscous oil |

| Solubility in Water | Very low | Very low | Very low | Very low |

| Solubility in Organic Solvents | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |

| Specific Rotation ([α]D) | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: Specific rotation values are highly dependent on the solvent and concentration and are best determined experimentally for each synthesized batch.

Stability

This compound stereoisomers are susceptible to degradation through hydrolysis and photolysis.

2.2.1. Hydrolysis

Hydrolysis of the ester linkage is a primary degradation pathway, and its rate is pH-dependent.

| pH | Half-life (t₁/₂) of tau-fluvalinate at 25°C |

| 5 | 48 days[1] |

| 7 | 38.5 days[1] |

| 9 | 1.1 days[1] |

The hydrolysis of this compound is significantly faster under basic conditions.[1] The main degradation products are 3-phenoxybenzoic acid and N-(2-chloro-4-(trifluoromethyl)phenyl)valine.

2.2.2. Photolysis

This compound is susceptible to photodegradation in the presence of sunlight. The photolytic half-life of this compound on a soil surface is approximately 18 days.[1] Photodegradation leads to a complex mixture of products resulting from ester cleavage, decarboxylation, and other reactions.

Separation and Characterization of Stereoisomers

The separation and characterization of the four stereoisomers are crucial for studying their individual properties and biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for separating the stereoisomers of this compound.

3.1.1. Experimental Protocol for Chiral HPLC Separation

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Polysaccharide-based chiral columns, such as Chiralcel OD-H or Chiralpak AD, are commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation. For example, a mobile phase of n-hexane:isopropanol (90:10, v/v) has been shown to be effective.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the this compound molecule absorbs, for instance, 254 nm.

-

Procedure:

-

Prepare a standard solution of the this compound isomer mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume of the sample solution.

-

Record the chromatogram and identify the peaks corresponding to each stereoisomer based on their retention times (which may require the use of individual standards if available).

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound stereoisomers. While the spectra of the different isomers will be very similar, subtle differences in chemical shifts, particularly for the protons and carbons near the stereogenic centers, can be observed. High-field NMR and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the complete assignment of the signals.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound stereoisomers (m/z 502.9). The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways include the cleavage of the ester bond, leading to fragment ions corresponding to the acid and alcohol moieties. While the mass spectra of the stereoisomers are generally identical, differences in the relative abundance of fragment ions may sometimes be observed under specific ionization conditions.

Conclusion

The stereoselective synthesis and detailed characterization of this compound stereoisomers are essential for understanding their structure-activity relationships and for the development of more effective and environmentally benign pesticides. The methods outlined in this guide provide a framework for the preparation, separation, and analysis of these important compounds, enabling further research into their unique chemical and biological properties.

References

The Lipophilic Acaricide Fluvalinate: A Technical Guide to its Accumulation in Beeswax and Analytical Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvalinate, a synthetic pyrethroid acaricide, is widely utilized in apiculture for the control of the parasitic mite Varroa destructor. Its pronounced lipophilic nature, characterized by a high octanol-water partition coefficient (Log P), drives its significant accumulation in the lipid-rich matrix of beeswax. This persistence in beeswax poses a potential risk for honeybee colonies due to chronic exposure and can lead to the contamination of other bee products. This technical guide provides an in-depth overview of the physicochemical properties of this compound that contribute to its accumulation in beeswax, summarizes quantitative data on residue levels reported in various studies, details experimental protocols for its extraction and analysis, and illustrates its mechanism of action through a signaling pathway diagram.

Introduction

The control of varroatosis, a parasitic infestation of honeybees by the mite Varroa destructor, is a critical aspect of modern beekeeping. This compound, a synthetic pyrethroid, has been a prominent chemical control agent for decades. It functions as a potent neurotoxin to mites by targeting voltage-gated sodium channels, leading to paralysis and death.[1][2] However, the chemical properties that make this compound effective also contribute to its persistence within the beehive environment.

Beeswax, a complex mixture of lipids, serves as a natural sink for lipophilic compounds.[3] The high lipophilicity of this compound, evidenced by its high octanol-water partition coefficient, leads to its preferential partitioning from aqueous phases (like honey) into the waxy components of the hive.[4] This accumulation is a significant concern as beeswax is integral to the hive structure, used for brood rearing and food storage. Chronic exposure of bee larvae and adults to this compound residues in wax has been linked to various sublethal effects, including developmental abnormalities and impaired learning.[5][6]

This guide aims to provide a comprehensive technical resource for researchers and professionals studying the impact of this compound on honeybee colonies and developing analytical methods for its detection.

Physicochemical Properties and Lipophilicity

The tendency of this compound to accumulate in beeswax is primarily governed by its lipophilic character. A key indicator of this property is the octanol-water partition coefficient (Log P or Log Kow), which measures the ratio of a chemical's concentration in a mixture of octanol (B41247) and water at equilibrium.[7] A higher Log P value indicates greater lipid solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C26H22ClF3N2O3 | [3] |

| Molar Mass | 502.92 g/mol | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.85 - 7.02 | [8][9] |

| Water Solubility | Very low (e.g., 2.0 ppb) | [9] |

| Physical State | Viscous heavy oil | [9] |

The high Log P value of this compound, reported to be as high as 7.02, signifies its strong affinity for nonpolar environments like the lipid-rich beeswax over polar environments such as water or honey.[8][9] This property is the principal driver for its persistent accumulation in wax combs.

Accumulation of this compound in Beeswax: Quantitative Data

Numerous studies have documented the presence and accumulation of this compound residues in beeswax from apiaries worldwide. The concentration of these residues can vary significantly depending on the frequency and method of treatment, the age of the wax, and beekeeping practices. The following table summarizes quantitative data from several studies.

Table 2: Reported Concentrations of this compound Residues in Beeswax

| Geographic Location | Type of Beeswax | Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Greece | Broodcomb wax | 400 - 30,140 | GC-ECD | [10] |

| Greece | Honeycomb wax | 800 - 14,340 | GC-ECD | [10] |

| Greece | Wax cappings | 1,200 - 4,240 | GC-ECD | [10] |

| Greece | Wax foundations | 360 - 3,480 | GC-ECD | [10] |

| Spain | Various types | 1,200 - 6,600 | HPLC-PDA | [10] |

| North America | Various types | Up to 204,000 | Not specified | [11] |

| Switzerland (2019) | Commercial beeswax | Mean: 236 | UHPLC | [8] |

| Not Specified | Foundation sheets | LOQ - 5,000 | GC-MS | [11][12] |

| Not Specified | Experimental hives | 98 - 1,630 (up to 180 days post-treatment) | Not specified | [13] |

Note: Concentrations reported in ppm have been converted to µg/kg for consistency (1 ppm = 1000 µg/kg). LOQ = Limit of Quantification.